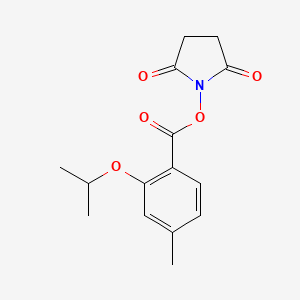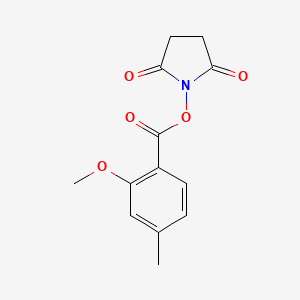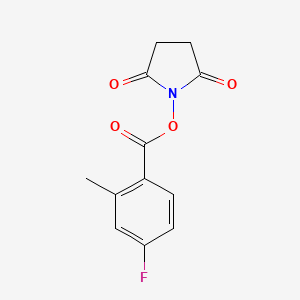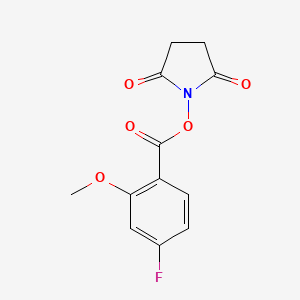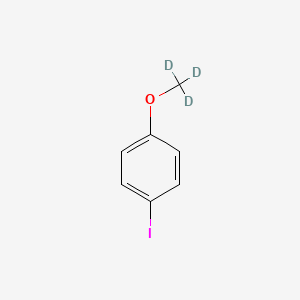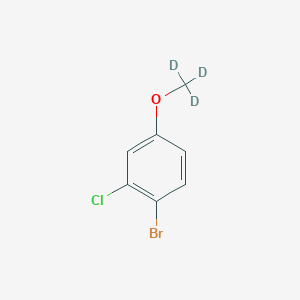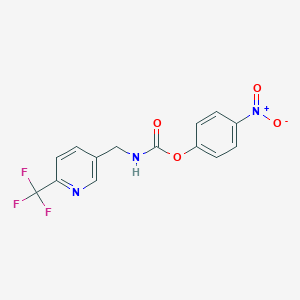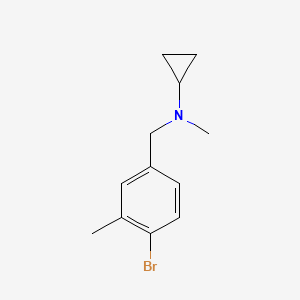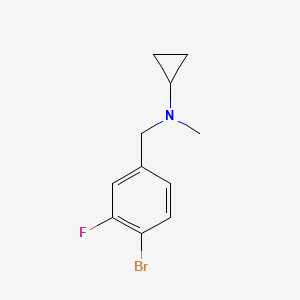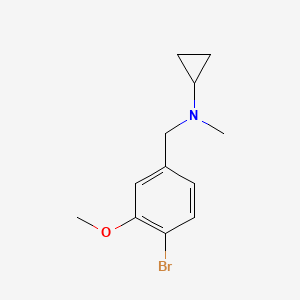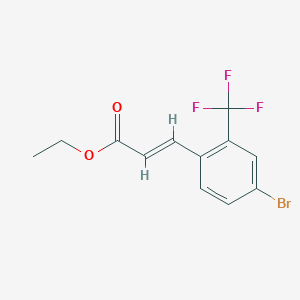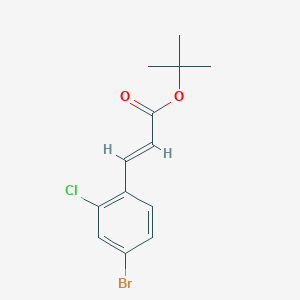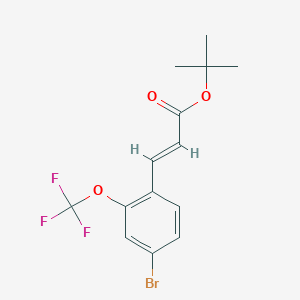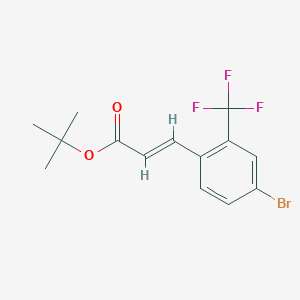
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to an acrylate group with a tert-butyl substituent. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate typically involves the following steps:
Bromination: : Starting with 2-(trifluoromethyl)benzene, bromination at the 4-position is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Formation of Acrylate: : The brominated compound is then reacted with tert-butyl acrylate in the presence of a base such as triethylamine (Et3N) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or bromide ion.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different phenyl derivative.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed
Oxidation: : Bromate or bromide ions.
Reduction: : Phenyl derivatives without the bromine atom.
Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its pharmacological properties and potential use in drug development.
Industry: : Employed in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and reactivity with biological targets.
Comparison with Similar Compounds
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: can be compared with other similar compounds such as (E)-tert-butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and (E)-tert-butyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate . The presence of different halogens (chlorine, fluorine) in these compounds can affect their reactivity and biological activity, highlighting the uniqueness of the bromine-containing compound.
List of Similar Compounds
(E)-tert-butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate
(E)-tert-butyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate
(E)-tert-butyl 3-(4-iodo-2-(trifluoromethyl)phenyl)acrylate
Properties
IUPAC Name |
tert-butyl (E)-3-[4-bromo-2-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3O2/c1-13(2,3)20-12(19)7-5-9-4-6-10(15)8-11(9)14(16,17)18/h4-8H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQFXGNLDRHHQ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

